4-(5,7-Dichloro-1H-benzo[d]imidazol-2-yl)aniline
Overview
Description
4-(5,7-Dichloro-1H-benzo[d]imidazol-2-yl)aniline is a compound that belongs to the class of benzimidazole derivatives Benzimidazoles are heterocyclic aromatic organic compounds that have significant importance in medicinal chemistry due to their broad range of biological activities
Mechanism of Action
Target of Action
It is known that imidazole derivatives, which this compound is a part of, have a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Mode of Action
Imidazole derivatives are known to interact with their targets in various ways, leading to a wide range of biological activities .
Biochemical Pathways
Imidazole derivatives are known to affect various biochemical pathways, leading to their diverse biological activities .
Result of Action
Imidazole derivatives are known to have a wide range of biological activities, suggesting they have diverse molecular and cellular effects .
Preparation Methods
The synthesis of 4-(5,7-Dichloro-1H-benzo[d]imidazol-2-yl)aniline can be achieved through various synthetic routes. One common method involves the reaction of 4-aminobenzoic acid with o-phenylenediamine in the presence of polyphosphoric acid (PPA) at elevated temperatures. This reaction yields the desired benzimidazole derivative . Another approach is the microwave-assisted synthesis, where the reaction mixture is irradiated in a microwave oven, significantly reducing the reaction time and improving the yield .
Chemical Reactions Analysis
4-(5,7-Dichloro-1H-benzo[d]imidazol-2-yl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Scientific Research Applications
4-(5,7-Dichloro-1H-benzo[d]imidazol-2-yl)aniline has various applications in scientific research:
Comparison with Similar Compounds
4-(5,7-Dichloro-1H-benzo[d]imidazol-2-yl)aniline can be compared with other benzimidazole derivatives, such as:
Clemizole: An antihistaminic agent with a similar benzimidazole core structure.
Omeprazole: A proton pump inhibitor used to treat gastric ulcers.
Metronidazole: An antibacterial and antiprotozoal agent.
The uniqueness of this compound lies in its specific substitution pattern and the presence of chlorine atoms, which enhance its chemical reactivity and biological activity.
Properties
IUPAC Name |
4-(4,6-dichloro-1H-benzimidazol-2-yl)aniline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9Cl2N3/c14-8-5-10(15)12-11(6-8)17-13(18-12)7-1-3-9(16)4-2-7/h1-6H,16H2,(H,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDMZZYHAHPZWFT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC3=C(N2)C=C(C=C3Cl)Cl)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9Cl2N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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